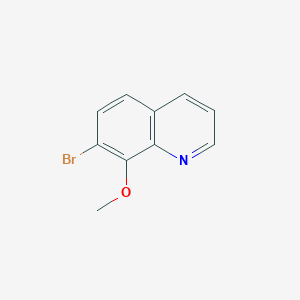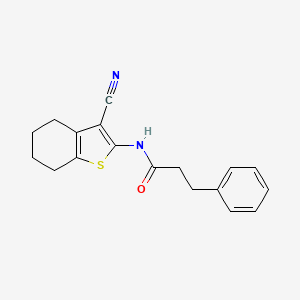![molecular formula C10H13LiN2O3S B2414910 Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2044713-86-0](/img/structure/B2414910.png)
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is known for its unique structure, which includes a lithium ion, a thiazole ring, and an oxolane moiety. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
The synthesis of Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate involves several steps. One common synthetic route includes the reaction of oxolane-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole in the presence of a base to form the desired product . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include the corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane moiety or the thiazole ring can be substituted with other functional groups.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and as a tool for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins involved in cell division, resulting in anticancer activity .
Comparación Con Compuestos Similares
Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other similar compounds, such as:
Lithium(1+) ion 2-(2-{[(thiolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate: This compound has a similar structure but with a thiolane moiety instead of an oxolane. It may exhibit different reactivity and biological activities due to the presence of sulfur.
Lithium(1+) ion 2-(2-{[(tetrahydrofuran-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate: This compound has a tetrahydrofuran moiety, which may affect its solubility and reactivity compared to the oxolane derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
lithium;2-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNRQVSGBWXOQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(OC1)CNC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)


![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)
![Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2414838.png)


![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)
![1,3-Dimethyl-5-[(1-phenylethylamino)methyl]benzimidazol-2-one;hydrochloride](/img/structure/B2414843.png)
![6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2414844.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)

